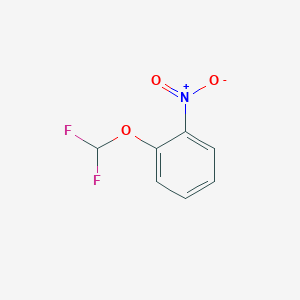

1-(Difluoromethoxy)-2-nitrobenzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives typically involves nitration reactions or substitutions on pre-existing nitrobenzene frameworks. For example, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from 2-fluoro-1,4-dimethoxybenzene using nitric acid, yielding a 90% success rate . Similarly, 1,2-Dichloro-4-nitrobenzene was produced by chlorinating p-nitrochlorobenzene with KClO3-H2SO4 . These methods suggest that the synthesis of 1-(Difluoromethoxy)-2-nitrobenzene could potentially be achieved through similar nitration or substitution strategies.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and X-ray crystallography. For instance, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography . These techniques could be applied to determine the molecular structure of 1-(Difluoromethoxy)-2-nitrobenzene and to understand the influence of the difluoromethoxy group on the aromatic system.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be inferred from their molecular structure and substituents. For example, the presence of electron-withdrawing groups such as nitro or halogens typically affects the electron density of the benzene ring, which can influence properties like boiling point, melting point, and solubility. The steric hindrance of substituents, as seen in the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene, can also impact these properties .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 1-(Difluoromethoxy)-2-nitrobenzene and its derivatives have been explored for their potential in various synthetic applications. For instance, a study describes the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate for dofetilide, a medication used to treat arrhythmia, indicating potential pharmaceutical applications (Zhai Guang-xin, 2006).

- In electrochemical studies, compounds like 1-(2-Chloroethyl)-2-nitrobenzene and 1-(2-Bromoethyl)-2-nitrobenzene, which are structurally related to 1-(Difluoromethoxy)-2-nitrobenzene, show interesting properties in reductions at carbon cathodes, producing compounds like 1-nitro-2-vinylbenzene and 1H-Indole (Peng Du & D. Peters, 2010).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with enzymes such as cathepsin s . Cathepsin S is a protease involved in the degradation of proteins, and its inhibition can lead to various biological effects .

Mode of Action

Similar compounds have been shown to inhibit enzymes like dihydrofolate reductase (dhfr) . DHFR inhibitors prevent the enzyme from converting dihydrofolate to tetrahydrofolate, a necessary component in the synthesis of nucleic acids. By inhibiting this process, these compounds can disrupt cell growth and proliferation .

Biochemical Pathways

If we consider its potential role as a dhfr inhibitor, it could impact the folate pathway, leading to a decrease in the synthesis of nucleic acids and proteins, thereby affecting cell growth and proliferation .

Pharmacokinetics

Similar compounds have been shown to have varying degrees of metabolism, mostly by the cytochrome p450 system . The bioavailability of such compounds would be influenced by factors such as their solubility, stability, and the presence of transporters.

Result of Action

If it acts as a dhfr inhibitor, it could lead to a decrease in the synthesis of nucleic acids and proteins, thereby affecting cell growth and proliferation .

Propriétés

IUPAC Name |

1-(difluoromethoxy)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-7(9)13-6-4-2-1-3-5(6)10(11)12/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VICWTNGFGCVEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371768 | |

| Record name | 1-(difluoromethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-2-nitrobenzene | |

CAS RN |

22225-77-0 | |

| Record name | 1-(difluoromethoxy)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(2-chlorobenzoyl)amino]acetate](/img/structure/B1301574.png)